4-Chlorobenzoyl chloride phenyl hydrazone

Description

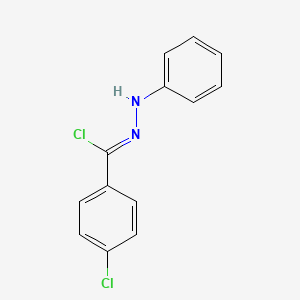

4-Chlorobenzoyl chloride phenyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Properties

CAS No. |

36590-52-0 |

|---|---|

Molecular Formula |

C13H10Cl2N2 |

Molecular Weight |

265.13 g/mol |

IUPAC Name |

(1Z)-4-chloro-N-phenylbenzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-8-6-10(7-9-11)13(15)17-16-12-4-2-1-3-5-12/h1-9,16H/b17-13- |

InChI Key |

ILBQKBQMVGVLIN-LGMDPLHJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Cl)\Cl |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone typically involves the reaction of 4-chlorobenzoyl chloride with phenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Phenyl hydrazine→4-Chlorobenzoyl chloride phenyl hydrazone+HCl

Industrial Production Methods

Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield, purity, and specific application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoyl chloride phenyl hydrazone can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazines .

Scientific Research Applications

4-Chlorobenzoyl chloride phenyl hydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzoyl chloride phenyl hydrazone involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis and autophagy, which are crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-Chlorobenzoyl chloride phenyl hydrazone.

Phenyl hydrazine: Another precursor used in the synthesis.

Hydrazones: A broad class of compounds with similar structures and properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and medicinal applications .

Biological Activity

4-Chlorobenzoyl chloride phenyl hydrazone is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from the reaction of 4-chlorobenzoyl chloride with phenyl hydrazine. The reaction typically involves the following steps:

- Formation of 4-Chlorobenzoyl Chloride : This is synthesized from chlorobenzene and phosgene.

- Reaction with Phenyl Hydrazine : The acyl chloride reacts with phenyl hydrazine to form the hydrazone derivative.

The chemical structure can be represented as follows:

- Molecular Formula : C13H10ClN2O

- Molecular Weight : 250.68 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. In vitro assays have shown that it scavenges free radicals effectively, indicating its potential use in preventing oxidative damage.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazones, including this compound. Results indicated a strong correlation between structural features and antimicrobial activity, with the chloro substituent enhancing efficacy against Gram-positive bacteria.

-

Antioxidant Potential Assessment :

- Another research article assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound showed a significant reduction in DPPH concentration, suggesting robust antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.